molecular formula C12H13NO . HBr B602167 Desacetyl-7-desmethyl Agomelatine Hydrobromide CAS No. 144705-51-1

Desacetyl-7-desmethyl Agomelatine Hydrobromide

Cat. No. B602167
M. Wt: 268.15
InChI Key:
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Description

Desacetyl-7-desmethyl Agomelatine Hydrobromide is a biochemical used for proteomics research . It is an analogue of Agomelatine .


Chemical Reactions Analysis

Desacetyl-7-desmethyl Agomelatine Hydrobromide is a compound with the molecular formula C12H14BrNO . It is a potent agonist at melatonin MT1 and MT2 receptors and a neutral antagonist at 5-HT2C receptors .


Physical And Chemical Properties Analysis

Desacetyl-7-desmethyl Agomelatine Hydrobromide has a molecular weight of 268.15 g/mol . It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 267.02588 g/mol . Its topological polar surface area is 46.2 Ų .

Scientific Research Applications

Melatonergic Modulation in Depression and Other Disorders

Desacetyl-7-desmethyl Agomelatine Hydrobromide is recognized for its melatonergic modulation. It primarily acts as an MT1/MT2 agonist and 5-HT2C antagonist. This dual action contributes to its effectiveness in treating major depressive disorder, potentially offering a unique approach to managing depression and other therapeutic targets. The drug's interaction with melatonin receptors helps synchronize circadian rhythms, which are often disrupted in depression. There's also evidence suggesting its potential use in treating Seasonal Affective Disorder (SAD), Alzheimer’s, ADHD, and various anxiety disorders, indicating a broader spectrum of application beyond just depression (Fornaro et al., 2010).

Neurodegenerative Diseases and Memory Disorders

Research has highlighted the potential of Desacetyl-7-desmethyl Agomelatine Hydrobromide in the treatment of memory disorders associated with neurodegenerative diseases. The drug's pro-chronobiological activity, through its agonistic effect on melatonin receptors and antagonism of 5-hydroxytryptamine 2C receptors, contributes to reconstructing sleep-wake rhythms and normalizing circadian disturbances. This effect, combined with the enhancement of dopamine and noradrenaline release in the prefrontal cortex, positions the drug as a unique pharmacological agent potentially beneficial in treating psychiatric and circadian-rhythm sleep disorders, memory impairment, and cognitive impairment found in neurodegenerative and psychiatric diseases (Su et al., 2022).

Antidepressant Efficacy and Tolerability

Desacetyl-7-desmethyl Agomelatine Hydrobromide's antidepressant efficacy has been assessed through various studies, demonstrating modest but statistically significant benefits over placebos in certain trials. Its tolerability profile is generally favorable compared to other antidepressants, highlighting its potential as an alternative treatment for patients who do not respond to or cannot tolerate other drugs. The unique pharmacology of Desacetyl-7-desmethyl Agomelatine Hydrobromide, particularly its melatonergic agonist properties, might offer a promising and well-tolerated medication option for major depressive disorder, though more extensive trials are needed for a comprehensive understanding of its efficacy and safety (Howland, 2011).

Future Directions

The mechanism of action of Desacetyl-7-desmethyl Agomelatine Hydrobromide, strikingly different from that of conventional classes of antidepressants, opens perspectives towards a better understanding of the physiopathological bases underlying depression .

properties

IUPAC Name

8-(2-aminoethyl)naphthalen-2-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKMSWFEISQKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetyl-7-desmethyl Agomelatine Hydrobromide

Synthesis routes and methods

Procedure details

13.8 g (5.81×10-2 mol) of 2-(7-methoxy-1-naphthyl)ethylamine hydrochloride and 46 cm3 of 47% hydrobromic acid solution are introduced into a 250-cm3 round- bottom flask with a ground neck. The mixture is brought to reflux for 6.5 hours. After cooling, the reaction medium is filtered. The precipitate is washed with water and then with hexane. Recrystallization of the crude product is carried out in an ethyl acetate/hexane mixture to obtain 2-(7-hydroxy-1-naphthyl)ethylamine hydrobromide (yield 80%; melting point: 174°-175° C.).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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